Lithocholenic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithocholenic acid is a bile acid that acts as a detergent to solubilize fats for absorption. Bacterial action in the colon produces LCA from chenodeoxycholic acid by reduction of the hydroxyl functional group at carbon-7 in the "B" ring of the steroid framework.

科学的研究の応用

Lithocholic acid (LCA), also known as 3α-hydroxy-5β-cholan-24-oic acid, is a bile acid produced by bacterial action in the colon from chenodeoxycholic acid . Once considered toxic, recent studies have revealed that LCA and its derivatives may have anti-inflammatory and anti-tumor effects under certain conditions . LCA's role in the body extends to affecting skeletal muscle mass, activating certain protein kinases, and influencing the gut-liver axis .

Scientific Research Applications of Lithocholic Acid

- Anti-aging Effects Recent studies indicate that LCA can replicate the anti-aging effects of calorie restriction in mice, including the activation of AMP-activated protein kinase (AMPK), enhanced muscle regeneration, and improved grip strength and running capacity . LCA has also been shown to extend the lifespan in Caenorhabditis elegans and Drosophila melanogaster .

- Antimicrobial Properties LCA is one of the most potent antibacterial agents, particularly against gram-positive bacteria, which may contribute to the longer lifespan of centenarians .

- Cancer Treatment LCA has demonstrated antineoplastic effects in pancreatic adenocarcinoma cells, inhibiting cancer cell proliferation and reducing cell invasion capacity by inducing mesenchymal-to-epithelial transition (MET) . It achieves this by increasing oxidative/nitrosative stress and affecting mitochondrial oxidation . In vitro research also suggests that LCA can selectively kill neuroblastoma cells while sparing normal neuronal cells, and is cytotoxic to other malignant cell types at physiologically relevant concentrations .

- Gut-Liver Axis Regulation LCA plays a role in the gut-liver axis, influencing gut microbiota, the intestinal barrier, and relevant nuclear receptors such as VDR and PXR, as well as the G protein-coupled receptor 5 . It can help restrain hepatic and intestinal inflammation .

- Muscle Mass Regulation LCA is associated with skeletal muscle hypertrophy through the activation of TGR5-IGF1-Akt signaling pathways . Serum LCA levels are associated with skeletal muscle mass in cirrhotic rats and patients with chronic liver disease (CLD), with decreased levels indicating poorer survival outcomes in CLD patients with low muscle mass .

- Vitamin D Receptor Activation LCA, along with its acetate and propionate forms, can activate the vitamin D receptor without significantly raising calcium levels, similar to vitamin D itself .

- Modulation of Lipid Amide Signals LCA binds with a 20 μM affinity to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis. NAPE-PLD facilitates crosstalk between bile acid signals and lipid amide signals .

Effects on Lipid Metabolism

特性

CAS番号 |

1053-37-8 |

|---|---|

分子式 |

C24H38O3 |

分子量 |

374.6 g/mol |

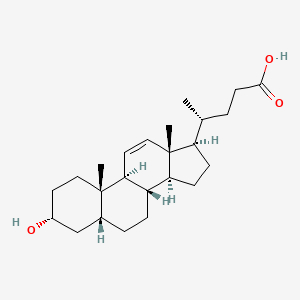

IUPAC名 |

(4R)-4-[(3R,5R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h11,13,15-21,25H,4-10,12,14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChIキー |

FEGCPHIPSRBREU-YPLGJCPNSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C |

異性体SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C |

正規SMILES |

CC(CCC(=O)O)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)O)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lithocholenic acid; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。